![molecular formula C9H10FNO3 B2833039 2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester CAS No. 2092362-15-5](/img/structure/B2833039.png)
2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester
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Description
“2-Amino-4-fluoro-3-methoxy-benzoic acid methyl ester” is a chemical compound. It contains functional groups such as an amino group (-NH2), a fluoro group (-F), a methoxy group (-OCH3), and a carboxylic acid methyl ester group (-COOCH3). These functional groups suggest that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of a compound like this would likely involve multiple steps, each introducing a different functional group. For example, a common method for introducing an amino group is through nucleophilic substitution reactions . The methoxy group could be introduced through a Williamson ether synthesis . The carboxylic acid methyl ester group could be formed through Fischer esterification .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the bonds between them. The presence of different functional groups will influence the compound’s structure. For example, the amino and fluoro groups are likely to be attached to the benzene ring, given the compound’s name .Chemical Reactions Analysis
The compound’s functional groups suggest it could participate in various chemical reactions. The amino group could engage in reactions like amide coupling . The fluoro group, being relatively stable, might not participate in many reactions, but could influence the reactivity of the rest of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure .Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-amino-4-fluoro-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYDTVFPXNLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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